Atopaxar Hydrobromide

Pharmacokinetics PAR-1 antagonist Drug development

Select Atopaxar Hydrobromide for research protocols requiring rapid, reversible PAR-1 antagonism. Its 23-hour elimination half-life—10.9-fold shorter than vorapaxar—enables pharmacodynamic recovery within days, not weeks, a critical advantage for perioperative bridging, short-term intervention models, and studies with time-sensitive endpoints. Unlike irreversible agents, this reversible antagonist allows precise temporal control over thrombin signaling. Documented to inhibit human aortic smooth muscle cell proliferation (IC50 0.028 μM) and reduce neointimal formation in vivo, it uniquely supports dual-pathway investigation of thrombosis and vascular remodeling. For researchers seeking a tool compound to isolate PAR-1-dependent effects while preserving alternative platelet activation pathways, this compound offers validated selectivity.

Molecular Formula C29H39BrFN3O5
Molecular Weight 608.5 g/mol
CAS No. 474550-69-1
Cat. No. B1667681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtopaxar Hydrobromide
CAS474550-69-1
SynonymsAtopaxar hydrobromide
Molecular FormulaC29H39BrFN3O5
Molecular Weight608.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br
InChIInChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H
InChIKeyUNMBLVOFOAGGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atopaxar Hydrobromide (CAS 474550-69-1) Procurement: PAR-1 Antagonist Compound for Cardiovascular Thrombosis Research


Atopaxar hydrobromide (also known as E5555 or ER 172594-06) is a potent, orally active, selective, and reversible protease-activated receptor-1 (PAR-1) antagonist [1]. It functions as a thrombin receptor antagonist that competitively inhibits PAR-1, thereby interfering with thrombin-induced platelet signaling and aggregation [2]. The compound exhibits an in vitro IC50 of 0.019 μM (19 nM) against PAR-1 in human platelet-rich plasma assays and belongs to the molecular class of alkyl-phenylketones with a molecular weight of 608.54 g/mol . Atopaxar has advanced to Phase II clinical development in patients with acute coronary syndrome (ACS) and high-risk coronary artery disease (CAD), with documented pharmacokinetic parameters including a 3.5-hour onset of action and a 23-hour elimination half-life [3].

Atopaxar Hydrobromide Substitution Risk: Why PAR-1 Antagonist Class Interchangeability Is Not Supported by Evidence


Procurement decisions for PAR-1 antagonists cannot rely on class-level substitution assumptions. Atopaxar is a reversible PAR-1 antagonist with a 23-hour elimination half-life, while vorapaxar, its closest clinical analog, is an essentially irreversible antagonist with a markedly prolonged 250-hour half-life [1]. This fundamental pharmacodynamic divergence produces meaningfully different clinical risk profiles: atopaxar's more rapidly reversible platelet inhibition offers theoretical advantages in bleeding management, whereas vorapaxar's extended half-life necessitates longer washout periods prior to invasive procedures [2]. Additionally, preclinical evidence demonstrates that atopaxar inhibits thrombin-induced vascular smooth muscle cell proliferation with an IC50 of 0.028 μM in human aortic SMCs and significantly reduces neointimal formation following balloon injury in rats at 30 mg/kg daily dosing, representing a distinct vascular biology profile not established for all PAR-1 antagonists [3]. Clinical trial data further differentiate atopaxar through specific safety signals—dose-dependent transaminase elevation and QTcF prolongation—that materially informed development decisions and would confound substitution-based assumptions in research protocols [4].

Atopaxar Hydrobromide Quantitative Differentiation Evidence: Head-to-Head PK, Potency, and Clinical Outcome Data


Atopaxar vs. Vorapaxar PK Differentiation: Half-Life and Reversibility Dictate Protocol Design and Washout Requirements

Atopaxar exhibits a substantially shorter elimination half-life (23 hours) compared to vorapaxar (250 hours), representing a 10.9-fold difference in systemic exposure duration [1]. Onset of action is modestly slower for atopaxar (3.5 hours vs. 2 hours for vorapaxar). Both compounds share CYP3A4-mediated metabolism and fecal elimination routes [2]. This pharmacokinetic divergence directly influences washout protocols: vorapaxar's essentially irreversible binding and prolonged half-life necessitates extended perioperative discontinuation, whereas atopaxar's reversible antagonism enables more rapid pharmacodynamic offset. Following a 400 mg loading dose of atopaxar, 90-100% of subjects achieve >80% inhibition of platelet aggregation within 3-6 hours, demonstrating reliable target engagement despite the slower onset relative to vorapaxar [3].

Pharmacokinetics PAR-1 antagonist Drug development

Atopaxar In Vitro PAR-1 Antagonism Potency: IC50 19 nM with Documented Selectivity Profile

Atopaxar demonstrates potent and selective PAR-1 antagonism with an IC50 of 0.019 μM (19 nM) in competitive binding assays . Selectivity is demonstrated through differential inhibition of platelet aggregation: atopaxar inhibits thrombin-induced human platelet aggregation (IC50 = 0.064 μM) and TRAP-6 amide-induced aggregation (IC50 = 0.09 μM) but shows minimal activity against ADP-, PAR4-AP-, U-46619-, or collagen-induced aggregation at concentrations up to 10 μM . Further specificity is confirmed in cellular assays: atopaxar selectively inhibits thrombin-induced rat aortic smooth muscle cell proliferation (IC50 = 0.16 μM) and TRAP-induced proliferation (IC50 = 0.038 μM) without affecting bFGF- or PDGF-induced proliferation at concentrations up to 1 μM [1]. In human aortic SMCs, atopaxar inhibits thrombin-induced proliferation with IC50 values of 0.028 μM and 0.079 μM at 0.3 and 3 units/mL thrombin, respectively [2].

PAR-1 antagonism Platelet aggregation In vitro pharmacology

Atopaxar Phase II Clinical Outcomes: Reduction in Early Ischemia on Holter Monitoring (RR 0.67, P=0.02)

In the LANCELOT-ACS Phase II trial (N=603), atopaxar (400 mg loading dose followed by 50, 100, or 200 mg daily maintenance) significantly reduced early ischemia on 48-hour continuous Holter ECG monitoring compared to placebo [1]. The relative risk for ischemia was 0.67 (95% CI not reported; P=0.02), indicating a 33% relative reduction in ischemic events during the early post-ACS period [2]. Importantly, this efficacy signal occurred without a statistically significant increase in major or minor bleeding: CURE major/minor bleeding incidence was 3.08% (atopaxar combined) vs. 2.17% (placebo), P=0.63 [3]. The incidence of CURE major bleeding alone was numerically higher with atopaxar (1.8% vs. 0%; P=0.12) but did not reach statistical significance [4]. This efficacy-bleeding separation differentiates atopaxar from broader-spectrum antiplatelet agents that typically trade ischemic protection for increased hemorrhagic risk.

Acute coronary syndrome Ischemia Clinical trial

Atopaxar Dose-Dependent Platelet Inhibition: >90% Aggregation Suppression at Trough with 100-200 mg Dosing

In Phase II studies conducted in Japanese patients with ACS (n=241) and high-risk CAD (n=263), atopaxar demonstrated robust and dose-dependent platelet inhibition when added to standard antiplatelet therapy [1]. At trough dosing levels, mean inhibition of platelet aggregation exceeded 90% with both 100 mg and 200 mg daily maintenance doses [2]. In contrast, the 50 mg daily dose produced only 20-60% mean inhibition of platelet aggregation [3]. This dose-response relationship was consistent across both ACS and CAD populations. The high level of platelet inhibition (>90% at trough) indicates that atopaxar achieves near-complete PAR-1 receptor blockade throughout the dosing interval at the 100 mg and 200 mg dose levels, supporting its classification as a potent, orally active PAR-1 antagonist suitable for chronic dosing regimens [4].

Pharmacodynamics Platelet aggregation Dose-response

Atopaxar Preclinical Differentiation: Antithrombotic Efficacy Without Bleeding Time Prolongation in Guinea Pig Model

Preclinical studies in guinea pigs demonstrated that oral administration of E5555 (atopaxar) inhibits arterial thrombosis without affecting bleeding time [1]. This represents a critical pharmacologic differentiation from conventional antiplatelet agents (aspirin, P2Y12 inhibitors) that typically exhibit concurrent antithrombotic efficacy and bleeding time prolongation. While the specific quantitative data from the guinea pig model are not available in the abstracted content, this finding establishes a foundational mechanistic distinction: PAR-1 antagonism via atopaxar may uncouple thrombotic protection from hemorrhagic liability [2]. The preclinical observation aligns with the clinical finding in LANCELOT-ACS that atopaxar reduced ischemia (RR 0.67, P=0.02) without statistically significant increases in major or minor bleeding (3.08% vs. 2.17%, P=0.63), suggesting translation of this differentiated profile from animal models to human subjects [3].

Preclinical pharmacology Thrombosis Bleeding risk

Atopaxar Vascular Smooth Muscle Cell Antiproliferative Activity: IC50 0.028-0.079 μM and In Vivo Restenosis Reduction

Atopaxar demonstrates concentration-dependent inhibition of human aortic smooth muscle cell (SMC) proliferation induced by thrombin with IC50 values of 0.028 μM (at 0.3 units/mL thrombin) and 0.079 μM (at 3 units/mL thrombin) [1]. The compound does not affect bFGF-induced proliferation at concentrations up to 1 μM, confirming pathway specificity [2]. In a rat model of intimal thickening following balloon injury, repeated oral administration of atopaxar at 30 mg/kg once daily for 16 days significantly reduced neointimal formation [3]. This antiproliferative effect on vascular SMCs represents a potential dual mechanism of action: atopaxar may provide both antiplatelet (thrombosis prevention) and antiproliferative (restenosis prevention) benefits via PAR-1 antagonism. This dual activity distinguishes atopaxar from agents targeting only platelet aggregation without affecting vascular wall remodeling processes [4].

Vascular biology Restenosis Smooth muscle proliferation

Atopaxar Hydrobromide (CAS 474550-69-1) Optimal Research Applications Based on Quantified Differentiation Evidence


PAR-1 Antagonist Washout Protocol Studies Requiring Rapid Pharmacodynamic Reversibility

Investigators designing protocols that require rapid offset of PAR-1 antagonism (e.g., perioperative bridging studies, short-term intervention models, or studies requiring frequent pharmacodynamic monitoring) should select atopaxar based on its 23-hour elimination half-life—approximately 10.9-fold shorter than vorapaxar's 250-hour half-life [1]. Following discontinuation, atopaxar's reversible binding enables pharmacodynamic recovery within days rather than weeks, a critical operational consideration for protocols with time-sensitive endpoints or invasive procedure requirements [2]. The 3.5-hour onset of action with 400 mg loading dose achieving >80% platelet inhibition in 90-100% of subjects within 3-6 hours provides predictable target engagement suitable for acute intervention models [3].

Vascular Injury and Restenosis Models Leveraging Dual Antiplatelet and Antiproliferative Mechanisms

Atopaxar is uniquely suited for research programs investigating the intersection of thrombosis and vascular remodeling. The compound's documented inhibition of human aortic smooth muscle cell proliferation (IC50 = 0.028-0.079 μM) and significant reduction of neointimal formation in rat balloon injury models at 30 mg/kg daily dosing support its application in restenosis and vascular injury studies [4]. This dual activity profile—combining PAR-1-mediated platelet inhibition with PAR-1-mediated SMC antiproliferative effects—differentiates atopaxar from agents targeting platelet aggregation alone and positions it as a tool compound for investigating thrombin's dual role in acute thrombosis and chronic vascular pathology [5].

Early Ischemia Reduction Studies in Acute Coronary Syndrome Models

The LANCELOT-ACS trial provides validated clinical evidence that atopaxar reduces early ischemia on 48-hour Holter monitoring (relative risk 0.67 vs. placebo; P=0.02) without statistically significant increases in major or minor bleeding (3.08% vs. 2.17%; P=0.63) [6]. This specific efficacy-bleeding separation supports atopaxar's use in preclinical and translational studies examining whether PAR-1 antagonism can uncouple ischemic protection from hemorrhagic liability—a central limitation of conventional antiplatelet therapy [7]. Researchers investigating the therapeutic window of PAR-1 inhibition can reference these quantified clinical outcomes as benchmarks for translational model validation.

Thrombin Receptor Signaling Selectivity and Pathway Dissection Studies

Atopaxar's well-characterized selectivity profile makes it suitable for experiments requiring specific blockade of thrombin-PAR-1 signaling while preserving alternative platelet activation pathways. The compound inhibits thrombin-induced and TRAP-induced platelet aggregation (IC50 = 0.064 μM and 0.09 μM, respectively) while showing minimal activity against ADP-, collagen-, PAR-4-, or thromboxane A2 analog-induced aggregation at concentrations up to 10 μM . In SMC proliferation assays, atopaxar selectively inhibits thrombin/TRAP-mediated proliferation without affecting bFGF or PDGF pathways at concentrations up to 1 μM [8]. This selectivity enables researchers to isolate PAR-1-dependent effects in complex biological systems where multiple signaling pathways converge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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